4-bromo-1,3-dimethyl-1H-pyrazole

Vue d'ensemble

Description

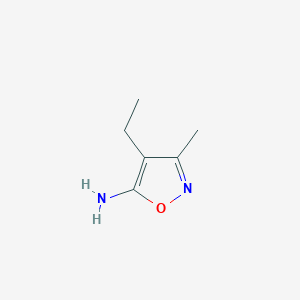

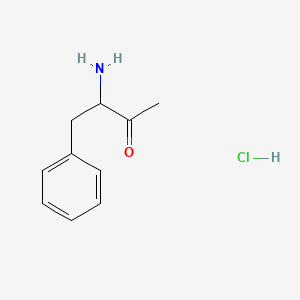

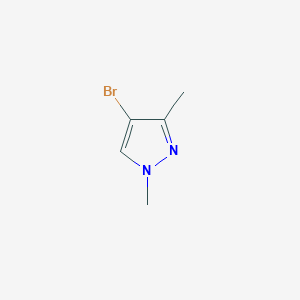

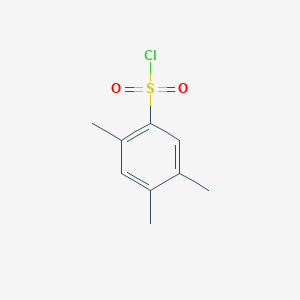

The compound 4-bromo-1,3-dimethyl-1H-pyrazole is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a bromine atom at the 4-position and methyl groups at the 1 and 3 positions distinguishes this compound from other pyrazole derivatives. The structural and chemical properties of such derivatives have been extensively studied due to their potential applications in various fields, including medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the aminoalkylation of 3,5-dimethylpyrazole has been used to prepare compounds with aminoalkyl groups at the 4-position, which can further react to form complexes with metals such as rhodium . Additionally, the treatment of 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride and methyl iodide has been reported to yield 4-bromo-3-methoxy-1-phenyl-1H-pyrazole in good yield, demonstrating the versatility of bromopyrazoles as intermediates for further functionalization .

Molecular Structure Analysis

The molecular structure of 4-bromo-1,3-dimethyl-1H-pyrazole and related compounds has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of bis(4-bromopyrazole-N2)dichlorodimethyltin(IV) revealed an octahedral coordination with intramolecular hydrogen bonds influencing the orientation of the pyrazolic ring . Similarly, the crystal structures of other pyrazole derivatives have been determined, providing insights into their hydrogen-bonding patterns and molecular conformations .

Chemical Reactions Analysis

The reactivity of 4-bromo-1,3-dimethyl-1H-pyrazole and its derivatives is an area of interest due to their potential applications. For instance, the reaction of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles with tosylates has been shown to produce 4-bromo derivatives with notable analgesic activity . Moreover, the electrochemically induced multicomponent transformation involving 4-bromophenyl derivatives has been investigated, leading to compounds with potential biomedical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-1,3-dimethyl-1H-pyrazole derivatives are influenced by their molecular structure. The presence of the bromine atom and substituents affects their basicity, hydrogen-bonding acidity, and solubility. For example, 4-bromopyrazole has been described as less basic than its non-brominated counterpart but still capable of forming stable complexes due to its hydrogen-bonding acidity . The tautomerism of brominated pyrazoles has also been studied, with DFT calculations supporting the predominance of certain tautomers . Additionally, spectroscopic data such as NMR, IR, and MS provide detailed information about the electronic environment and functional groups present in these compounds .

Applications De Recherche Scientifique

-

Medicinal Chemistry and Drug Discovery

- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .

- They are used as scaffolds in the synthesis of bioactive chemicals .

- For example, a synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

-

Agrochemistry

-

Coordination Chemistry

-

Organometallic Chemistry

-

Material Science

-

Industrial Fields

Safety And Hazards

4-Bromo-1,3-dimethyl-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing with plenty of soap and water in case of skin contact, rinsing with water for at least 15 minutes in case of eye contact, and moving to fresh air in case of inhalation .

Propriétés

IUPAC Name |

4-bromo-1,3-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-4-5(6)3-8(2)7-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESOBPUTZLYSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504420 | |

| Record name | 4-Bromo-1,3-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1,3-dimethyl-1H-pyrazole | |

CAS RN |

5775-82-6 | |

| Record name | 4-Bromo-1,3-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)

![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)